Predicted FPR Subtype Selectivity Profile Inferred from Class-Level Pyridazinone Agonist SAR
Although no direct head-to-head data for N-(3-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exist, its structural features allow class-level inference of its differentiation. In 2-arylacetamido pyridazin-3(2H)-ones, the identity of the N-acetamide substituent is the primary determinant of FPR subtype selectivity. The presence of a 3-methoxybenzyl group distinguishes it from analogs such as 4a (mixed FPR1/2/3 agonist, EC50 = 19–43 nM) and 4b (FPR2-preferring, EC50 = 13 nM) [1]. Based on SAR trends, the 3-methoxybenzyl substituent is predicted to confer a distinct selectivity fingerprint, potentially favoring FPR1 over FPR2 compared to the 4-bromophenyl analog. This predicted differentiation is critical for studies requiring specific FPR subtype modulation.
| Evidence Dimension | FPR subtype selectivity (agonist EC50 shift) |
|---|---|
| Target Compound Data | Not directly measured; predicted to differ from comparators based on SAR |
| Comparator Or Baseline | Compound 4a: FPR1 EC50=19 nM, FPR2=43 nM, FPR3=40 nM; Compound 4b: FPR2 EC50=13 nM |
| Quantified Difference | Selectivity profile predicted to be distinct from 4a and 4b; exact EC50 values unknown |
| Conditions | In vitro FPR-expressing cell-based Ca2+ flux assay (class-level) |
Why This Matters
For researchers needing a precise FPR subtype activation profile that cannot be achieved with existing, well-characterized analogs like 4a or 4b, this compound may fill a selectivity gap.
- [1] Drug Dev Res. 2016 Nov 18;78(1):49–62. doi: 10.1002/ddr.21370. Abstract: EC50 data for compounds 4a and 4b. View Source
